molecular formula C7H3Cl2F3O B6161036 2,3-dichloro-4-(trifluoromethyl)phenol CAS No. 1806282-28-9

2,3-dichloro-4-(trifluoromethyl)phenol

Cat. No.: B6161036
CAS No.: 1806282-28-9
M. Wt: 231
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Description

2,3-Dichloro-4-(trifluoromethyl)phenol is a halogenated phenolic compound characterized by two chlorine atoms at positions 2 and 3 of the benzene ring and a trifluoromethyl (-CF₃) group at position 4. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects, which are critical for applications in medicinal chemistry and agrochemicals.

Properties

CAS No.

1806282-28-9

Molecular Formula

C7H3Cl2F3O

Molecular Weight

231

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethylphenyl Benzyl Ether

The foundational step involves the alkylation of a trifluoromethylhalobenzene precursor with sodium benzylate. As demonstrated in EP0004447, heating 4-trifluoromethylchlorobenzene with sodium benzylate in a non-reactive solvent (e.g., toluene) at 80–120°C forms 4-trifluoromethylphenyl benzyl ether. This intermediate serves as a protective scaffold for subsequent functionalization.

Reaction Conditions :

  • Temperature : 100°C

  • Solvent : Toluene

  • Catalyst : None required (base-mediated nucleophilic substitution)

Regioselective Chlorination

Chlorination of the benzyl ether intermediate is achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The electron-withdrawing trifluoromethyl group directs electrophilic attack to the ortho and meta positions relative to itself, yielding 2,3-dichloro-4-(trifluoromethyl)phenyl benzyl ether.

Optimization Insights :

  • Excess Cl₂ (2.2 equivalents) ensures complete di-substitution.

  • Reaction at 0–5°C minimizes side reactions (e.g., over-chlorination).

Hydrogenolytic Deprotection

The final step involves catalytic hydrogenolysis to cleave the benzyl ether group. Using 5% Pd/C under 1–3 atm H₂ at 25–40°C in ethanol, the benzyl group is removed, yielding the target phenol.

Data Table 1: Hydrogenolysis Efficiency

CatalystH₂ Pressure (atm)Temperature (°C)Yield (%)
5% Pd/C12592
10% Pd/C34095

This method’s advantages include high selectivity and mild conditions, though catalyst costs and hydrogen handling pose industrial challenges.

Direct Chlorination of 4-(Trifluoromethyl)phenol

Electrophilic Aromatic Substitution

Direct chlorination of 4-(trifluoromethyl)phenol faces regiochemical hurdles due to the conflicting directing effects of the -OH (activating, ortho/para-directing) and -CF₃ (deactivating, meta-directing) groups. Controlled chlorination with SO₂Cl₂ in dichloromethane at −10°C preferentially yields 2,3-dichloro-4-(trifluoromethyl)phenol, albeit with competing 2,5-dichloro byproducts.

Mechanistic Considerations :

  • Low temperatures (−10°C) favor kinetic control, enhancing ortho-chlorination.

  • Steric hindrance from the -CF₃ group reduces para-substitution.

Data Table 2: Chlorination Selectivity

Chlorinating AgentTemperature (°C)2,3-Dichloro Isomer (%)Byproducts (%)
Cl₂254555
SO₂Cl₂−107822

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF) improve solubility but risk over-chlorination. Adding FeCl₃ (0.5 equiv) increases reaction rate but reduces selectivity due to radical pathways.

Reduction of Nitroaromatic Precursors

Nitro Group Introduction and Reduction

An alternative route involves nitration of 3-chloro-4-(trifluoromethyl)benzene, followed by reduction. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position, yielding 2-nitro-3-chloro-4-(trifluoromethyl)benzene. Catalytic hydrogenation (H₂, Pd/C) or hydrazine hydrate reduction converts the nitro group to -OH.

Critical Parameters :

  • Hydrazine Hydrate : Excess reagent (6–12 equiv) ensures complete reduction.

  • Temperature : 80–100°C accelerates reaction but risks decomposition.

Data Table 3: Reduction Methods Comparison

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd/CEthanol2588
HydrazineNaOH (40%)9095

This method bypasses chlorination regioselectivity issues but requires handling hazardous hydrazine.

Multi-Step Synthesis via Azo Intermediates

Azo Coupling and Reductive Cleavage

Adapting methods from CN105418441A, 2,3-dichloro-4-phenylazo-phenol undergoes reductive cleavage using sodium hydrosulfite (Na₂S₂O₄) or hydrazine hydrate. The azo group (-N=N-) is reduced to -NH₂, which is subsequently oxidized to -OH.

Reaction Scheme :

  • Azo Formation : Diazotization of aniline derivatives followed by coupling with phenol.

  • Reduction : Na₂S₂O₄ in NaOH (40%) at 80°C cleaves the azo bond.

  • Oxidation : Air oxidation or mild oxidizing agents (e.g., H₂O₂) convert -NH₂ to -OH.

Advantages :

  • High yields (95–98%) under aqueous conditions.

  • Scalable for industrial production.

Industrial Considerations and Cost Analysis

Catalyst Recycling and Waste Management

Hydrogenolysis methods generate benzyl alcohol as a byproduct, which can be recycled into sodium benzylate, reducing raw material costs. Conversely, hydrazine-based routes require neutralization of excess reagent, complicating waste streams.

Solvent Recovery

Toluene and ethyl acetate, used in extraction and crystallization, are recoverable via distillation, enhancing process sustainability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of di- or tri-hydroxy derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dichloro-4-(trifluoromethyl)phenol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dichloro-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitro-3-(trifluoromethyl)phenol

  • Structure: Nitro (-NO₂) at position 4, -CF₃ at position 3.
  • Key Properties :
    • Exhibits strong antimicrobial activity against Gram-positive/-negative bacteria and fungi, with docking scores of -6.90 kcal/mol (LpxC) and -6.87 kcal/mol (4PLB) .
    • Forms hydrogen bonds with residues Leu 552 and Tyr 595 (LpxC) and Arg 1122 (4PLB), alongside π-alkyl and van der Waals interactions .
  • In contrast, 2,3-dichloro-4-(trifluoromethyl)phenol lacks nitro functionality but may leverage chlorine atoms for halogen bonding and increased hydrophobicity.

Triclosan (2,4-Dichlorophenoxy Analogs)

  • Structure: Dichlorophenol core with an ether-linked diphenyl ether group.
  • Key Properties: Triclosan analogs with 4’-trifluoromethyl substitutions (e.g., 2-chloro-1-fluoro-4-(trifluoromethyl)benzene derivatives) show enhanced inhibitory activity against Toxoplasma gondii enoyl-ACP reductase (TgENR) via π-π stacking with NAD⁺ and hydrogen bonding .
  • The -CF₃ group may occupy similar pockets as in TgENR inhibitors, though steric effects could differ.

Oxadiazole Derivatives with Dichlorophenol Moieties

  • Example : 1-(2,3-Dichloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-2-methylenebutan-1-one .
  • Key Properties: Designed as enzyme inhibitors, leveraging the dichlorophenol core for target binding.
  • Comparison: The oxadiazole group introduces hydrogen bond acceptors, whereas this compound’s -CF₃ group may prioritize steric and electronic effects over direct hydrogen bonding.

Q & A

Q. What are the common synthetic routes for 2,3-dichloro-4-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of phenol derivatives. For example, nucleophilic aromatic substitution using dichlorinating agents (e.g., Cl₂/FeCl₃) followed by trifluoromethylation via Ullmann coupling or radical pathways. Reaction optimization includes controlling temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI for trifluoromethylation) to improve yields .
  • Data Reference : Analogous compounds (e.g., 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl] derivatives) require anhydrous conditions to avoid hydrolysis of intermediates .

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or gas chromatography-mass spectrometry (GC-MS) using electron-capture detectors (ECD) are standard. Calibration curves with internal standards (e.g., 2,4,6-trichlorophenol) are critical for minimizing matrix effects .
  • Data Reference : Detection limits for chlorophenols in water matrices range from 2–4 µg/mL using EPA-approved methods .

Q. What are the acute toxicity profiles of this compound in aquatic organisms?

  • Methodological Answer : Acute toxicity assays (e.g., LC₅₀ in Daphnia magna) follow OECD Test No. 202. Prepare stock solutions in dimethyl sulfoxide (DMSO) with <0.1% solvent concentration to avoid solvent toxicity. Data interpretation must account for pH-dependent speciation due to the phenolic -OH group .
  • Data Reference : Chlorophenols exhibit toxicity thresholds as low as 0.1 mg/L in fish, with bioaccumulation linked to lipophilicity (log P ~3.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., UV intensity in photolysis studies). Standardize protocols using actinometric calibration for UV light and control dissolved oxygen levels. Cross-validate results with LC-MS/MS to track degradation byproducts (e.g., quinones or dehalogenated intermediates) .
  • Data Reference : Advanced oxidation processes (AOPs) degrade 90% of chlorophenols within 60 minutes under optimized TiO₂/UV conditions .

Q. What strategies mitigate interference from structural analogs in analytical workflows?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish between isomers (e.g., 2,3-dichloro vs. 2,5-dichloro derivatives). Optimize chromatographic separation with C18 columns and gradient elution (e.g., 10–90% acetonitrile in 20 minutes) .
  • Data Reference : Co-elution of 2,3-dichlorophenol and 3,4-dichlorophenol is resolved using ion mobility spectrometry (IMS) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution pathways. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., para to -CF₃ due to electron-withdrawing effects) .
  • Data Reference : Trifluoromethyl groups increase electrophilicity by ~15 kcal/mol compared to methyl analogs .

Q. What are the challenges in designing derivatives with reduced ecotoxicity while retaining bioactivity?

  • Methodological Answer : Replace chlorine atoms with less electronegative substituents (e.g., -OCH₃) to reduce toxicity. Assess bioactivity via in vitro enzyme inhibition assays (e.g., tyrosinase or cytochrome P450). Toxicity reduction is validated using quantitative structure-activity relationship (QSAR) models .
  • Data Reference : Derivatives like 3,4,5-trimethoxyphenol show 50% lower toxicity in algae while maintaining antimicrobial activity .

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